Luteolin 3'-o-glucuronide

概要

説明

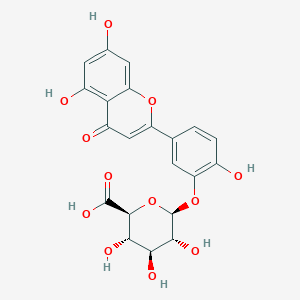

Luteolin 3'-O-glucuronide (C₂₁H₁₈O₁₂; molecular weight: 462.36 g/mol) is a flavonoid glucuronide derived from luteolin, a trihydroxyflavone with hydroxyl groups at positions 5, 7, 3', and 4' . This metabolite is formed via glucuronidation at the 3'-hydroxyl group of luteolin, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . It is widely distributed in plants such as Salvia officinalis and Melissa officinalis and has been identified as a key constituent in phytochemical profiles of Thymus satureioides extracts . Its structural features include a β-D-glucopyranosiduronic acid moiety attached to the flavone backbone, contributing to its polarity and pharmacokinetic properties .

準備方法

Synthetic Routes and Reaction Conditions

Luteolin 3’-o-glucuronide can be synthesized through glycosylation of luteolin. One effective approach involves the use of hydrophilic organic solvents and biotransformation. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation positions are typically located at the C-7, C-3’, or C4’ hydroxyl groups of flavonoids .

Industrial Production Methods

Industrial production of luteolin 3’-o-glucuronide often involves biotransformation using glycosyltransferases. For example, glycosyltransferase from Xanthomonas campestris has been reported to regiospecifically glycosylate the 3’-hydroxyl group of luteolin . This method provides a direct regioselective glycosylation approach to construct glycosidic bonds without the need for protecting-group mechanisms.

化学反応の分析

Types of Reactions

Luteolin 3’-o-glucuronide undergoes various chemical reactions, including:

Oxidation: Luteolin 3’-o-glucuronide can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin 3’-o-glucuronide .

科学的研究の応用

Chemical Properties and Biological Significance

Luteolin 3'-O-glucuronide is a flavonoid compound characterized by the attachment of a beta-D-glucosiduronic acid residue at the 3'-position of luteolin. This modification enhances its solubility and bioavailability, making it a significant metabolite in biological systems. The glucuronidation process facilitates better interaction with cellular targets, which is crucial for its therapeutic potential .

Pharmacological Activities

Research indicates that this compound exhibits several notable pharmacological activities:

- Anti-inflammatory Effects : Studies have shown that this compound possesses anti-inflammatory properties, which may contribute to its therapeutic efficacy in various inflammatory conditions .

- Antioxidant Activity : As a flavonoid, it has demonstrated significant antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress .

- Anticancer Potential : Luteolin and its metabolites, including this compound, have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Metabolic Pathways and Bioavailability

This compound is primarily formed through the glucuronidation of luteolin in the liver and intestines. Studies have found that this metabolite reaches maximum plasma concentration within hours of luteolin intake and remains detectable for extended periods, indicating its prolonged bioactivity . The oral bioavailability of luteolin can be significantly enhanced through delivery systems such as microemulsions, which improve its absorption without altering its metabolic profile .

Case Studies and Research Findings

- Study on Anti-inflammatory Activity :

- Cancer Research :

- Bioavailability Enhancement :

Comparative Analysis with Other Flavonoids

The following table summarizes key structural characteristics and unique features of this compound compared to related flavonoids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Luteolin | Tetrahydroxyflavone | Parent compound; strong anticancer activity |

| Luteolin 7-O-glucoside | Glucosylated at the 7-position | Higher water solubility; different bioactivity |

| Apigenin | Similar flavonoid structure | Exhibits anti-inflammatory properties |

| Quercetin | Contains additional hydroxyl groups | Potent antioxidant; broader spectrum of activity |

This compound stands out due to its enhanced solubility and bioavailability compared to its aglycone form, making it more effective in physiological environments .

作用機序

Luteolin 3’-o-glucuronide exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).

Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.

Neuroprotective: It protects neurons by modulating signaling pathways involved in neuroinflammation and oxidative stress.

類似化合物との比較

Structural and Chromatographic Differences

Luteolin glucuronides differ in the position of glucuronidation (3'-, 4'-, or 7-O-), leading to distinct physicochemical and chromatographic behaviors:

Chromatographic separation relies on the polarity imparted by glucuronidation sites. The 4'-O-glucuronide elutes earlier than the 3'-isomer due to reduced steric hindrance , while UV spectral shifts aid differentiation: the 3'-O-glucuronide exhibits a moderate hypsochromic shift compared to the 4'-O derivative .

Anti-Inflammatory Effects:

- Luteolin Aglycone : Exhibits the highest anti-inflammatory activity in lipopolysaccharide-treated RAW264.7 macrophages (IC₅₀ ~10 μM) .

- Glucuronides : All glucuronides (3'-, 4'-, 7-O-) show reduced activity compared to the aglycone. For example, this compound has ~50% lower inhibition of TNF-α production .

- Sulfates : Luteolin-3'-O-sulfate is even less active than glucuronides .

Cancer-Related Activity:

- This compound : In bladder cancer models, its plasma levels correlate with reduced tumor proliferation and mTOR pathway suppression. Oral administration in rats decreases tumor volume by ~40% .

- Comparison with Other Metabolites : Methylated luteolin derivatives (e.g., 3-O-methylquercetin) show minimal anti-cancer effects, highlighting the unique role of glucuronidation .

Bioavailability:

- Plasma Levels : In mice, luteolin glucuronides dominate plasma metabolites post-administration, with 3'-O-glucuronide constituting ~30% of total metabolites .

- Delivery Systems : Microemulsion formulations increase the bioavailability of this compound, enhancing AUC by 2.5-fold compared to conventional delivery .

Metabolic Stability and Degradation

- Degradation Pathways : Luteolin 7-O-glucuronide is hydrolyzed to luteolin and D-glucuronate by gut microbiota enzymes, while 3'- and 4'-O-glucuronides exhibit slower degradation rates .

- Environmental Influence : In Marchantia polymorpha plants, UV exposure reduces this compound levels by ~20%, whereas apigenin derivatives increase .

Accumulation in Natural Sources

- Plant Sources: High in Thymus satureioides and green glutinous rice bran . Low in Perilla frutescens, which primarily accumulates luteolin 7-O-glucuronide .

- Developmental Stage : Younger thalli show higher responsiveness to UV-induced accumulation of glucuronides compared to mature plants .

生物活性

Luteolin 3'-O-glucuronide (L-3'-G) is a significant metabolite of luteolin, a naturally occurring flavonoid found in various plants. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of L-3'-G, supported by relevant research findings, data tables, and case studies.

Overview of Luteolin and Its Metabolites

Luteolin is a flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, its low oral bioavailability due to extensive metabolism limits its therapeutic application. After ingestion, luteolin undergoes glucuronidation primarily via UDP-glucuronosyltransferases (UGTs), resulting in several metabolites, among which L-3'-G is predominant .

Key Metabolites of Luteolin

| Metabolite | Description | Bioactivity |

|---|---|---|

| Luteolin | Aglycone form; low bioavailability | Antioxidant, anti-inflammatory |

| Luteolin-3'-O-glucuronide | Major metabolite; high plasma concentration post-ingestion | Anti-inflammatory, anticancer |

| Luteolin-7-O-glucuronide | Another significant metabolite | Weaker anti-inflammatory effects |

Anti-Inflammatory Effects

Research indicates that L-3'-G exhibits notable anti-inflammatory properties. In vitro studies have shown that luteolin glucuronides can reduce the expression of inflammatory genes in lipopolysaccharide-treated RAW264.7 macrophage cells. While luteolin itself has stronger effects, its glucuronides, including L-3'-G, still contribute significantly to its overall anti-inflammatory activity .

A comparative study highlighted that while free luteolin effectively reduced inflammatory markers more robustly than its glucuronides, the metabolites still play a crucial role in modulating inflammation within the body .

Anticancer Properties

L-3'-G has been implicated in various anticancer mechanisms. Studies suggest that luteolin and its glucuronides inhibit tumor growth by targeting critical cellular processes such as apoptosis and cell-cycle progression. Specifically, luteolin reduces the expression of proteins associated with cell survival (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., BAX), leading to increased cancer cell death .

In animal models, oral administration of luteolin resulted in detectable levels of L-3'-G in plasma and tissues, indicating that this metabolite may retain some anticancer properties attributed to the parent compound. The presence of L-3'-G correlates with reduced tumor growth in various cancer cell lines .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of L-3'-G reveals its rapid absorption and metabolism following the ingestion of luteolin. Studies using HPLC-MS/MS have demonstrated that L-3'-G reaches peak plasma concentrations within 3 hours post-administration and remains detectable for up to 12 hours . This rapid metabolism underscores the importance of understanding how glucuronidation affects the bioactivity of flavonoids.

Case Studies

- In Vivo Study on Rats : A study administered luteolin to rats and analyzed plasma samples for metabolites. It was found that L-3'-G was the most abundant metabolite detected, suggesting its significance in the pharmacological effects attributed to luteolin .

- Cell Culture Experiments : In experiments involving RAW264.7 cells treated with lipopolysaccharides (LPS), both luteolin and its glucuronides were tested for their ability to modulate inflammatory responses. Results indicated that while luteolin was more effective at reducing inflammatory markers, L-3'-G still showed significant activity .

Q & A

Basic Research Questions

Q. How can researchers distinguish Luteolin 3'-O-glucuronide from other positional isomers (e.g., 4'- or 7-O-glucuronide)?

- Methodological Answer : Positional isomers are differentiated using tandem mass spectrometry (MS/MS) and chromatographic elution patterns. For example, 4'-O-glucuronide elutes before 3'-O-glucuronide in reverse-phase HPLC due to polarity differences. MS/MS fragmentation patterns, such as losses of glucuronic acid (GlcA, 176 Da) or auxiliary groups (Aux), also aid identification. Structural confirmation via NMR (e.g., HMBC correlation between anomeric protons and aglycone carbons) is critical .

Q. What are the solubility challenges for this compound in experimental preparations?

- Methodological Answer : The compound is sparingly soluble (2.1 g/L at 25°C) in aqueous buffers. For in vitro studies, solubilization often requires co-solvents like DMSO (up to 20.8 mg/mL) or surfactants (e.g., 0.5% methylcellulose + 0.5% Tween-80). Ultrasonication and sequential addition of solvents (e.g., PEG300/saline mixtures) improve stability .

Q. How is this compound detected and quantified in biological matrices?

- Methodological Answer : LC-MS/MS with selective ion monitoring (SIM) is the gold standard. Plasma and urine samples are typically processed via protein precipitation or solid-phase extraction. Key ions include m/z 461 [M-H]⁻ and 463 [M+H]⁺. Calibration curves using deuterated internal standards ensure accuracy in pharmacokinetic studies .

Advanced Research Questions

Q. What mechanisms underlie the anti-cancer activity of this compound in bladder cancer models?

- Methodological Answer : In BBN-induced rat bladder cancer, oral administration reduces tumor volume by modulating mTOR and p38 signaling. Immunohistochemical analysis shows suppression of Ki67 (proliferation marker) and upregulation of p21 (cell cycle inhibitor). Plasma levels of the metabolite correlate with reduced squamous cell carcinoma incidence, suggesting systemic bioavailability is critical. Orthotopic xenograft models are recommended for validating tissue-specific effects .

Q. Why do studies report contradictory bioactivity between Luteolin aglycone and its glucuronides?

- Methodological Answer : The aglycone exhibits higher anti-inflammatory activity (e.g., in RAW264.7 macrophages) due to direct interaction with targets like NF-κB. Glucuronides, including the 3'-O derivative, show reduced potency but longer plasma half-life. In vivo, glucuronides may act as prodrugs, with hydrolysis releasing active aglycone in target tissues. Experimental designs should differentiate between direct effects and metabolic reactivation .

Q. How do metabolic pathways influence the pharmacokinetics of this compound?

- Methodological Answer : After oral administration, hepatic UGT isoforms (e.g., UGT1A1/1A3) mediate glucuronidation. The 3'-O-glucuronide is the primary plasma metabolite in rodents, with biliary excretion (~55%) dominating over renal clearance (~6%). Co-administration with β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) can enhance aglycone bioavailability for CNS studies .

Q. What experimental strategies address low bioactivity of this compound in vitro?

- Methodological Answer : (1) Use physiologically relevant concentrations (µM range) based on pharmacokinetic data. (2) Apply prolonged exposure times (>24 hrs) to account for slow intracellular deconjugation. (3) Combine with efflux transporter inhibitors (e.g., MK571 for MRP2) to increase cellular uptake. (4) Validate findings in ex vivo models (e.g., primary hepatocytes) to mimic in vivo metabolism .

Q. Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory effects of this compound despite its lower potency compared to aglycone?

- Resolution : The metabolite’s activity is context-dependent. In chronic inflammation models, sustained plasma levels may compensate for lower potency. For example, in LPS-treated macrophages, luteolin glucuronides inhibit IL-6 and CCL2 via non-canonical pathways (e.g., TRX1 activation), whereas aglycone targets NF-κB directly. Experimental endpoints (acute vs. chronic) and model selection (e.g., transgenic mice with humanized UGTs) are critical for reconciling discrepancies .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound in vivo?

- Recommendations :

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOFZOKGCYYUER-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53527-42-7 | |

| Record name | Luteolin 3'-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUTEOLIN 3'-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6AU6J856 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。